

physicochemical properties of 5-Hydroxybenzofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Hydroxybenzofuran-2-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **5-Hydroxybenzofuran-2-carboxylic Acid**

Abstract

5-Hydroxybenzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its effective application in research and development, particularly in drug discovery, where properties such as acidity, solubility, and lipophilicity govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of **5-Hydroxybenzofuran-2-carboxylic acid**, detailed experimental protocols for their determination, and an analysis of its spectroscopic profile. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this molecule.

Introduction to the Benzofuran Scaffold

Benzofuran derivatives are ubiquitous in nature and have been the subject of extensive synthetic and pharmacological investigation.[1] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds for designing

molecules that can bind to a wide range of biological targets. Consequently, they have been developed as anti-inflammatory, anti-cancer, and antimicrobial agents, among other therapeutic applications.[1][2][3] The specific functionalization of the benzofuran ring system, as seen in **5-Hydroxybenzofuran-2-carboxylic acid** with its hydroxyl and carboxylic acid moieties, dictates its chemical personality and potential utility.

Core Physicochemical Characteristics

The fundamental properties of a compound provide the initial framework for its scientific evaluation. For **5-Hydroxybenzofuran-2-carboxylic acid**, these properties are summarized below. It is important to note that while some data is available from suppliers, other values are computationally predicted and should be confirmed experimentally.

Property	Value	Source
IUPAC Name	5-hydroxy-1-benzofuran-2-carboxylic acid	[4]
CAS Number	56172-36-2	[5][6]
Molecular Formula	C ₉ H ₆ O ₄	[4][6][7]
Molecular Weight	178.14 g/mol	[6]
Boiling Point	396.4 ± 22.0 °C at 760 mmHg (Predicted)	[6]
Melting Point	Not available	[8][9]
XLogP (Predicted)	2.1	[4]

XLogP is a computed octanol/water partition coefficient that serves as a key indicator of a molecule's lipophilicity.

Acidity and Ionization Profile (pKa)

The pKa, or acid dissociation constant, is a critical parameter that defines the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor binding interactions. **5-Hydroxybenzofuran-2-carboxylic acid** is a

polyprotic acid, possessing two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

- **Carboxylic Acid Proton:** Generally, the pKa for an aromatic carboxylic acid is in the range of 4-5.^[10]
- **Phenolic Proton:** The pKa for a phenol is typically around 10.^[10]

The precise experimental determination of these values is essential for predictive modeling and formulation development.

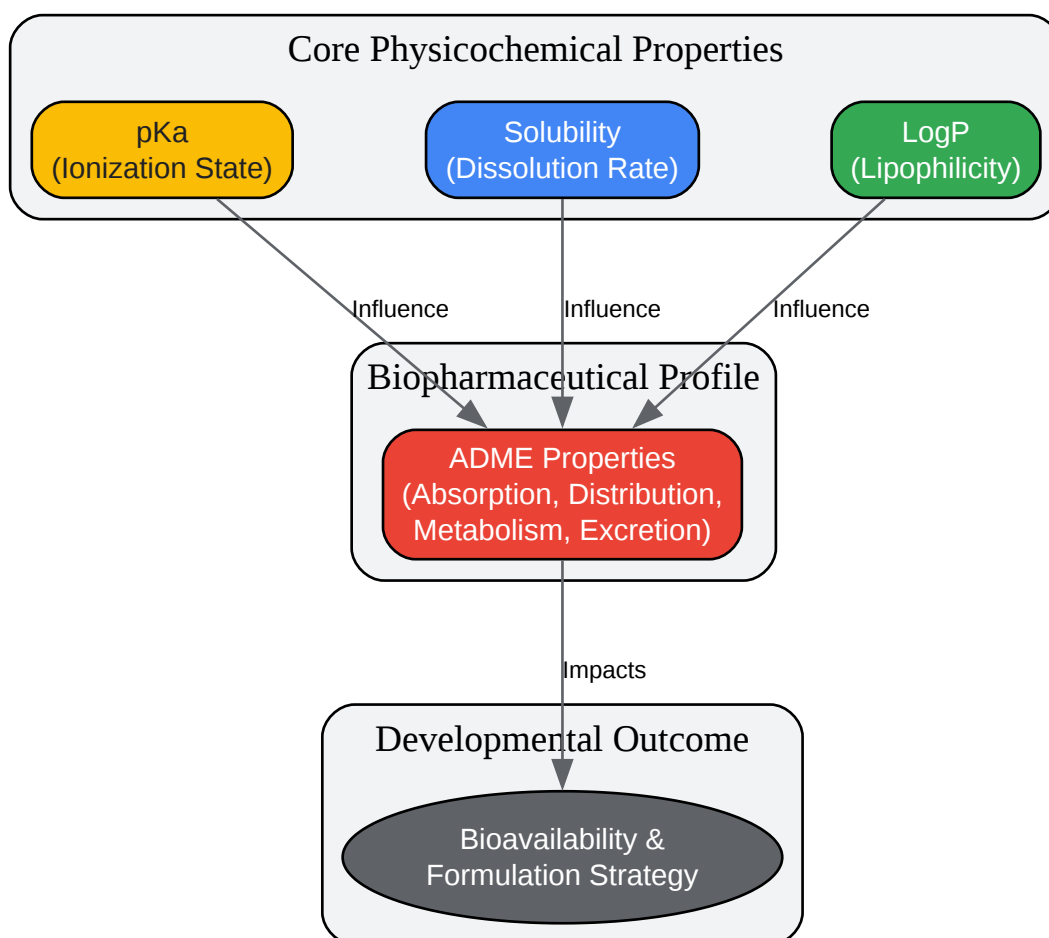
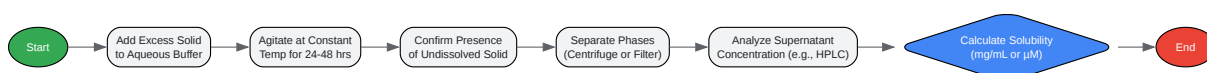
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.^[11] The principle involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffering region on the titration curve.^[12]

Methodology:

- **System Calibration:** Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.
- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **5-Hydroxybenzofuran-2-carboxylic acid** and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.^[11]
- **Titration:** Place the solution in a temperature-controlled vessel and begin stirring. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

- **Data Analysis:** Plot the measured pH versus the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve (inflection point). The pKa is determined by identifying the pH at the half-equivalence point. For a diprotic acid, two distinct equivalence points and two corresponding pKa values will be observed.



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